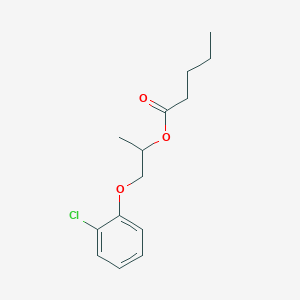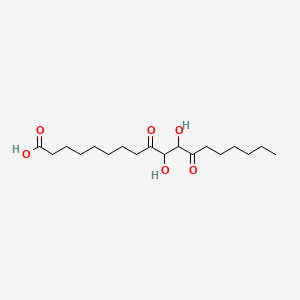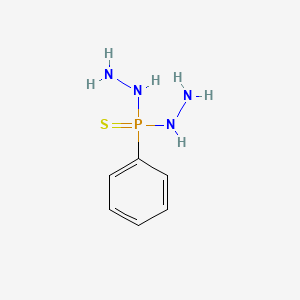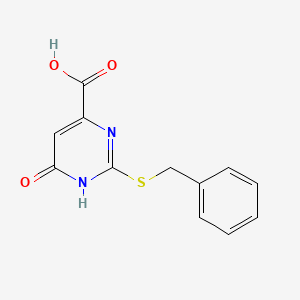![molecular formula C14H19NO4 B14728592 Diethyl[(4-methylphenyl)amino]propanedioate CAS No. 5634-67-3](/img/structure/B14728592.png)
Diethyl[(4-methylphenyl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[(4-methylphenyl)amino]propanedioate typically involves the alkylation of diethyl malonate with 4-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The enolate ion formed from diethyl malonate reacts with the electrophilic 4-methylphenylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl[(4-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl[(4-methylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl[(4-methylphenyl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl[(3-chloro-4-methoxyphenyl)amino]propanedioate
- Diethyl[(4-amino-2-methylphenyl)methyl]propanedioate
- Diethyl[(methyl(phenyl)amino)methylidene]propanedioate
Uniqueness
Diethyl[(4-methylphenyl)amino]propanedioate is unique due to the presence of the 4-methylphenylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Properties
CAS No. |
5634-67-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
diethyl 2-(4-methylanilino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-10(3)7-9-11/h6-9,12,15H,4-5H2,1-3H3 |
InChI Key |
GVRINLXBJOVHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



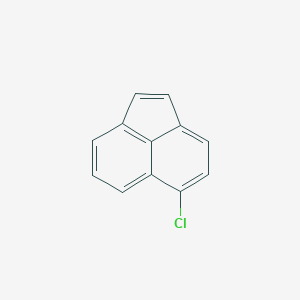
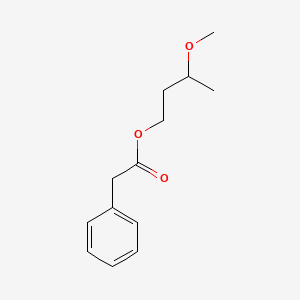
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

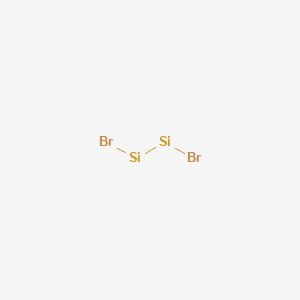

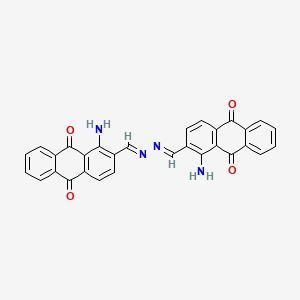
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
